molecular formula C14H14N4O4S B10868041 2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N-(2-methyl-5-nitrophenyl)acetamide

2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N-(2-methyl-5-nitrophenyl)acetamide

Cat. No.: B10868041
M. Wt: 334.35 g/mol
InChI Key: BQWHEQWBSCOWOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-HYDROXY-6-METHYL-2-PYRIMIDINYL)SULFANYL]-N~1~-(2-METHYL-5-NITROPHENYL)ACETAMIDE is a complex organic compound that features a pyrimidine ring substituted with hydroxy and methyl groups, and a nitrophenyl group attached via a sulfanyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-HYDROXY-6-METHYL-2-PYRIMIDINYL)SULFANYL]-N~1~-(2-METHYL-5-NITROPHENYL)ACETAMIDE typically involves the reaction of 4-hydroxy-6-methyl-2-pyrimidinethiol with 2-methyl-5-nitrobenzoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated purification systems to streamline the process and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-[(4-HYDROXY-6-METHYL-2-PYRIMIDINYL)SULFANYL]-N~1~-(2-METHYL-5-NITROPHENYL)ACETAMIDE can undergo various chemical reactions including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Iron powder, hydrochloric acid.

    Substitution: Various nucleophiles like alkoxides, thiolates.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted pyrimidine derivatives.

Scientific Research Applications

2-[(4-HYDROXY-6-METHYL-2-PYRIMIDINYL)SULFANYL]-N~1~-(2-METHYL-5-NITROPHENYL)ACETAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(4-HYDROXY-6-METHYL-2-PYRIMIDINYL)SULFANYL]-N~1~-(2-METHYL-5-NITROPHENYL)ACETAMIDE involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The nitrophenyl group can participate in electron transfer reactions, affecting cellular redox states and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-HYDROXY-6-METHYL-2-PYRIMIDINYL)SULFANYL]-N~1~-(2-METHYL-5-NITROPHENYL)ACETAMIDE is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both a nitrophenyl and a sulfanyl group attached to a pyrimidine ring makes it distinct from other similar compounds.

Properties

Molecular Formula

C14H14N4O4S

Molecular Weight

334.35 g/mol

IUPAC Name

N-(2-methyl-5-nitrophenyl)-2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C14H14N4O4S/c1-8-3-4-10(18(21)22)6-11(8)16-13(20)7-23-14-15-9(2)5-12(19)17-14/h3-6H,7H2,1-2H3,(H,16,20)(H,15,17,19)

InChI Key

BQWHEQWBSCOWOD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CSC2=NC(=CC(=O)N2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.